molecular formula C11H16O6 B10820917 Rancinamycin IA CAS No. 60925-59-9

Rancinamycin IA

Cat. No.: B10820917
CAS No.: 60925-59-9
M. Wt: 244.24 g/mol
InChI Key: TWOYHFIJNHPEEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rancinamycin IA can be synthesized from nitrosugars. The synthesis involves several steps, starting with the reaction of diacetone-D-glucose with 2-lithio-1,3-dithiane at -78°C to yield a mixture of compounds. The major component is then isolated by crystallization. Subsequent steps include the removal of the 1,2-O-isopropylidene group, treatment with sodium hydrogen carbonate, and further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces lincolnensis in a sulfur-depleted medium. The metabolites are then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Rancinamycin IA undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it forms a 2,4-dinitrophenylhydrazone derivative, indicating the presence of a carbonyl group .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include 2-lithio-1,3-dithiane, acetic acid, sodium hydrogen carbonate, and methylene chloride. Reaction conditions often involve low temperatures and specific solvents to ensure the desired product yield .

Major Products Formed

The major products formed from the reactions of this compound include various isomeric components and derivatives, such as 2,4-dinitrophenylhydrazone .

Mechanism of Action

Rancinamycin IA exerts its antibiotic effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rancinamycin IA include other members of the rancinamycin complex, such as rancinamycin IB, IC, ID, and IE. These compounds share similar structures but differ in their acyl groups or stereochemistry .

Uniqueness

This compound is unique due to its specific acyl group and its significant antibiotic activity against a broad spectrum of bacteria. Its ability to form stable derivatives, such as 2,4-dinitrophenylhydrazone, also distinguishes it from other similar compounds .

Properties

CAS No.

60925-59-9

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl) 2-methylpropanoate

InChI

InChI=1S/C11H16O6/c1-5(2)11(16)17-10-6(4-12)3-7(13)8(14)9(10)15/h3-5,7-10,13-15H,1-2H3

InChI Key

TWOYHFIJNHPEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(C(C=C1C=O)O)O)O

Origin of Product

United States

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